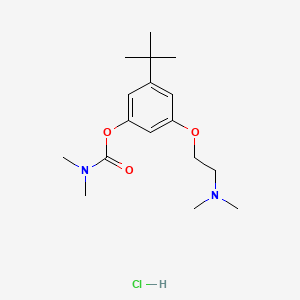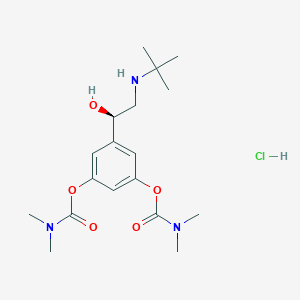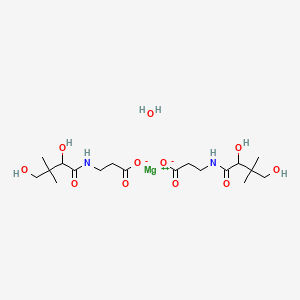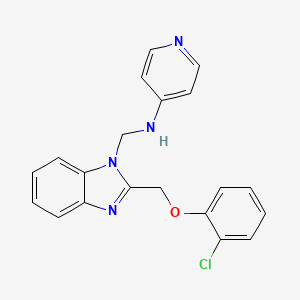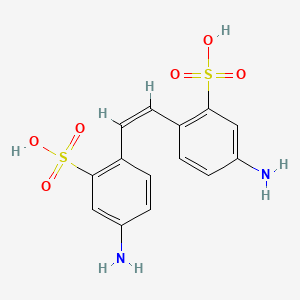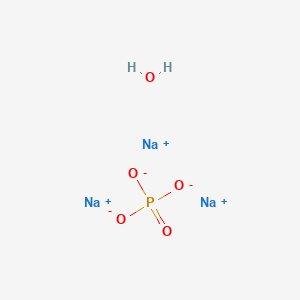
4''-alpha-D-Glucopyranosylkanamycin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’'-alpha-D-Glucopyranosylkanamycin B is an aminoglycoside antibiotic produced by the strain of Streptomyces kanamyceticus A-4-6. This compound exhibits activity against both gram-positive and gram-negative bacteria. It is characterized by its complex molecular structure, which includes multiple amino and hydroxyl groups, contributing to its antibiotic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’'-alpha-D-Glucopyranosylkanamycin B involves the fermentation of Streptomyces kanamyceticus A-4-6. The fermentation process is carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of 4’'-alpha-D-Glucopyranosylkanamycin B typically involves large-scale fermentation followed by extraction and purification processes. The fermentation conditions, such as temperature, pH, and nutrient supply, are optimized to maximize the production of the antibiotic.
化学反応の分析
Types of Reactions
4’'-alpha-D-Glucopyranosylkanamycin B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can affect the amino groups, potentially altering the antibiotic’s activity.
Substitution: This reaction can involve the replacement of specific functional groups, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically mild to preserve the integrity of the antibiotic structure.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 4’'-alpha-D-Glucopyranosylkanamycin B. These derivatives can exhibit different levels of antibiotic activity and may be used to study structure-activity relationships.
科学的研究の応用
4’'-alpha-D-Glucopyranosylkanamycin B has a wide range of applications in scientific research:
Chemistry: It is used to study the structure-activity relationships of aminoglycoside antibiotics.
Biology: It serves as a tool to investigate bacterial resistance mechanisms and the role of specific genes in antibiotic susceptibility.
Medicine: It is explored for its potential to treat bacterial infections, particularly those caused by resistant strains.
Industry: It is used in the development of new antibiotics and in the fermentation industry to produce high-purity antibiotic compounds.
作用機序
4’'-alpha-D-Glucopyranosylkanamycin B exerts its effects by binding to the bacterial 30S ribosomal subunit. This binding causes misreading of t-RNA, leaving the bacterium unable to synthesize proteins vital to its growth . The molecular targets include the ribosomal RNA and specific proteins involved in the translation process. This disruption of protein synthesis ultimately leads to bacterial cell death .
類似化合物との比較
Similar Compounds
Kanamycin A: Another aminoglycoside antibiotic with a similar mechanism of action but different structural features.
Gentamicin: A related aminoglycoside with a broader spectrum of activity and different pharmacokinetic properties.
Amikacin: A derivative of kanamycin with enhanced activity against resistant bacterial strains.
Uniqueness
4’'-alpha-D-Glucopyranosylkanamycin B is unique due to its specific glycosylation pattern, which contributes to its distinct antibiotic properties. Its ability to bind to bacterial ribosomes and disrupt protein synthesis makes it a valuable tool in both research and clinical settings.
特性
CAS番号 |
84123-75-1 |
|---|---|
分子式 |
C24H47N5O15 |
分子量 |
645.7 g/mol |
IUPAC名 |
2-[4-amino-6-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H47N5O15/c25-2-7-12(32)14(34)11(29)22(39-7)42-19-5(26)1-6(27)20(18(19)38)43-23-15(35)10(28)21(9(4-31)41-23)44-24-17(37)16(36)13(33)8(3-30)40-24/h5-24,30-38H,1-4,25-29H2 |
InChIキー |
STAYKUHDGMBJKQ-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)N)O)O)OC4C(C(C(C(O4)CN)O)O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12766482.png)
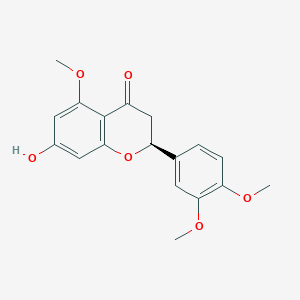
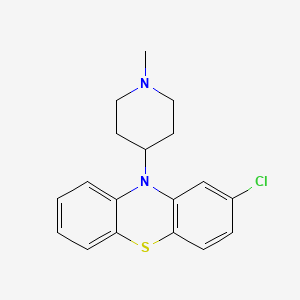
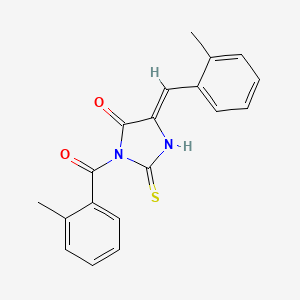
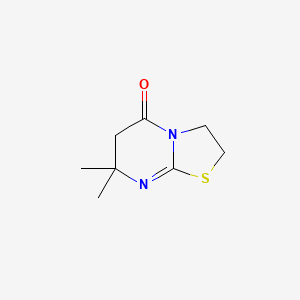
![4-[[1-[2-(4-cyanophenyl)ethyl]-4-hydroxypiperidin-4-yl]methyl-methylamino]benzoic acid](/img/structure/B12766505.png)
